molecular formula C21H13BrO5 B119655 5-(Bromomethyl)fluorescein CAS No. 148942-72-7

5-(Bromomethyl)fluorescein

Cat. No. B119655
M. Wt: 425.2 g/mol
InChI Key: OQHKPJAZGYJYTB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)fluorescein is a thiol-reactive fluorescent probe used in labeling of carboxylic acids and nucleotides at the N-atom . It has been widely used in scientific research for over ten years. It is a photostable compound that can be used to study various biological processes .


Synthesis Analysis

A mixture of 5-(Bromomethyl)fluorescein, palmitic acid, 18-crown-6, and potassium carbonate was reacted at 76°C for one hour . The reaction yield was maximized by a sequential single-factor optimization of the reaction variables .


Chemical Reactions Analysis

5-(Bromomethyl)fluorescein has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxylic group . Two apparent conjugates of palmitic acid were formed under the reaction conditions employed .


Physical And Chemical Properties Analysis

The molecular formula of 5-(Bromomethyl)fluorescein is CHBrO, with an average mass of 425.229 Da and a monoisotopic mass of 423.994629 Da . It has a density of 1.8±0.1 g/cm³, a boiling point of 668.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

Derivatization in Analytical Chemistry

5-(Bromomethyl)fluorescein (5-BMF) has been used in analytical chemistry for the derivatization of specific analytes. For example, it was employed in the quantitation of γ-(cholesteryloxy)butyric acid (CBA), an antitumor agent, in biological tissues. 5-BMF formed a stable and well-characterized conjugate with CBA, facilitating its detection and quantitation through high-performance liquid chromatography and laser-induced fluorescence detection. This method achieved detection limits in the picogram per milliliter range for CBA in various tissues (Mukherjee & Karnes, 1996).

Application in Fluorescent Labeling

5-BMF has also been applied in fluorescent labeling, particularly in the synthesis of fluorescein derivatives for labeling nucleosides. It has been used to label pyrimidine nucleosides at specific positions, facilitating the fluorescent labeling of oligonucleotides during automatic DNA synthesis. This approach has potential applications in non-radioactive DNA sequencing (Holletz et al., 1993).

Photophysical Studies and Cross-Coupling Reactions

In a study focusing on photophysical properties, 5-(Bromomethyl)fluorescein derivatives were synthesized and examined for their pH-dependent protolytic equilibria. These derivatives showed unique emission properties, making them useful in various cross-coupling reactions for further derivatization and exploration of their photophysical characteristics (Hwang et al., 2018).

Use in Fluorescence-Guided Surgery

5-(Bromomethyl)fluorescein, along with similar fluorescein compounds, has been investigated for its potential use in fluorescence-guided surgeries, such as glioma surgery. The ability of these compounds to provide fluorescence under specific conditions can aid in the delineation of tumor tissues during surgical procedures (Schwake et al., 2015).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off immediately with plenty of water and get medical attention .

Future Directions

5-(Bromomethyl)fluorescein has been used to investigate various topics such as protein folding, the binding of proteins to DNA, cell signaling, gene expression, and protein structure and function . It is potentially useful for the analysis of carboxylic acid-containing analytes at low concentrations .

properties

IUPAC Name

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKPJAZGYJYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164145
Record name 5-(Bromomethyl)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)fluorescein

CAS RN

148942-72-7
Record name 5-(Bromomethyl)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Bromomethyl)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
PS Mukherjee - 1996 - search.proquest.com
… The aim of this work was to employ 5-Bromomethyl fluorescein ( 5-BMF ) as afluorophore for derivatization of carboxyl containing analytes followed by HighPerformance Liquid …
Number of citations: 1 search.proquest.com
PS Mukherjee, HT Karnes - Analytical chemistry, 1996 - ACS Publications
This report describes the first application of 5-(bromomethyl)fluorescein (5-BMF) for the quantitation of a pharmaceutically relevant carboxyl-containing analyte in a biological matrix. An …
Number of citations: 14 pubs.acs.org
HI Stefanova, AM Mata, MG Gore, JM East, AG Lee - Biochemistry, 1993 - ACS Publications
MATERIALS AND METHODS 5-(Bromomethyl) fluorescein (BrF) and 4-(bromomethyl)-6, 7-dimethoxycoumarin (Br-DMC) were obtained from Mo-lecular Probes, eosin isothiocyanate (…
Number of citations: 19 pubs.acs.org
PS Mukherjee, KH De Silva, HT Karnes - Microchimica Acta, 1996 - Springer
A continuous wave, argon ion laser-induced fluorescence detector was designed for use with conventional high performance liquid chromatography. Palmitic acid was selected as a …
Number of citations: 3 link.springer.com
PS Mukherjee, KH DeSilva, HT Karnes - Pharmaceutical research, 1995 - Springer
… 5-Bromomethyl fluorescein (5-BMF) was evaluated in this work as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group. The reagent possessed high …
Number of citations: 25 link.springer.com
T Holletz, U Möller, A Knaf… - Liebigs Annalen Der …, 1993 - Wiley Online Library
The synthesis of 4(5)‐(bromomethyl)fluorescein, which can be used as its 3′,6′‐dibenzoyl derivative 7 for the labelling of nucleosides is described. Pyrimidine nucleosides such as 3…
F Everaerts, M Torrianni, M Hendriks… - Journal of Biomedical …, 2007 - Wiley Online Library
… General procedure for 5-bromomethyl fluorescein labeling of carboxyl groups of RDBC … shaker followed by the addition of 500 μL of 5-bromomethyl fluorescein (5-BMF) stock solution (3 …
Number of citations: 45 onlinelibrary.wiley.com
P Lochman, T Adam, D Friedecký, E Hlídková… - …, 2003 - Wiley Online Library
Increased interest in the analysis of aminothiols in body fluids during the last years results in a request for high‐throughput analytical methods for their determination. We report here a …
JJ Lee, J Son, HH Ha, YT Chang - Molecular BioSystems, 2011 - pubs.rsc.org
… , we introduced two fluorescein probes for a mammalian detoxification enzyme, GSTO1; these are 5-chloromethyl fluorescein diacetate (CMFDA) and 5-bromomethyl fluorescein (BMF). …
Number of citations: 6 pubs.rsc.org
M Matsubara, H Nagai, S Takeda - 甲南大学紀要. 理工学編= Memoirs of …, 2003 - cir.nii.ac.jp
… Separation of bisphenol A and alkylphenols by micellar electrokinetic chromatography and fluorescence detection after derivatization with 5 bromomethyl fluorescein …
Number of citations: 2 cir.nii.ac.jp

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